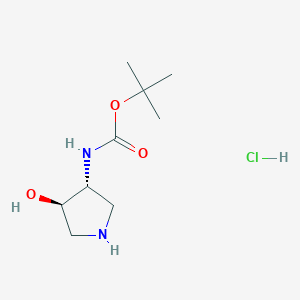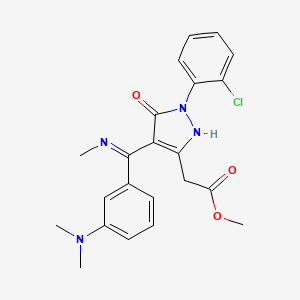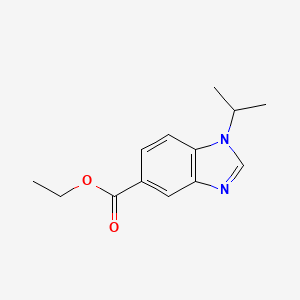
2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole
Vue d'ensemble
Description
“2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole” is an organic compound with the molecular formula C11H8F2N2OS . It has a molecular weight of 254.26 and is used in various applications in the field of chemistry .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8F2N2OS/c12-10(13)7-9(17-11(14)15-7)8(16)6-4-2-1-3-5-6/h1-5,10H,(H2,14,15) . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Biochemical and Pharmacological Properties
One study highlighted the synthesis and pharmacological properties of a benzimidazole derivative, 2-amino-4,5-dihydropyrido[1,2-a]thiazolo[5,4-g] benzimidazole, showcasing its potential as a proton pump inhibitor. The compound demonstrated significant inhibition of H+,K+-ATPase and proved effective in suppressing gastric and duodenal lesions, suggesting its potential application in treating related disorders (Shon et al., 1998).
Neuropharmacological Potential
A study on 2-aminothiazole derivatives revealed their potential as dopamine (DA) agonists with good oral availability. The research indicated that these compounds might be useful in treating neurological disorders such as Parkinson's disease, due to their ability to modulate DA neurotransmission (van Vliet et al., 2000).
Anticonvulsant Properties
Several studies have identified the anticonvulsant potential of thiazole derivatives. Functionalized amino acids with thiazole groups showed significant anticonvulsant activities, suggesting their therapeutic potential in managing convulsive disorders (Andurkar et al., 2001). Another study noted the potent anticonvulsant properties of thiazole derivatives, particularly highlighting compound 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid and its effectiveness in ameliorating oxidative stress and inflammatory responses in diabetic rats (Paudel et al., 2017).
Antidiabetic and Hypoglycemic Effects
Compounds bearing a thiazole moiety have been explored for their hypoglycemic and hypolipidemic activities. A series of compounds were synthesized, and their efficacy was tested in diabetic mice, revealing that certain thiazolidine-2,4-diones exhibit substantial activity, hinting at their potential in diabetes treatment (Sohda et al., 1982).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have selective action towards human glioblastoma u251 cells and human melanoma wm793 cells .
Biochemical Pathways
Related compounds have been shown to have cytotoxic effects on certain cancer cell lines .
Result of Action
Related compounds have demonstrated cytotoxic effects on certain cancer cell lines .
Propriétés
IUPAC Name |
[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-10(13)7-9(17-11(14)15-7)8(16)6-4-2-1-3-5-6/h1-5,10H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOFSLVVSIAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)
![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)


![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/structure/B3111143.png)


![Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3111156.png)

![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)




